sodium;ethanesulfonate
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Overview
Description
The compound with the identifier “sodium;ethanesulfonate” is known as carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. Carbonyldiimidazole is a white crystalline solid that is often used in organic synthesis, particularly for the coupling of amino acids to form peptides.
Preparation Methods
Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Amidation: It is commonly used to convert amines into amides.
Carbamate Formation: It can react with alcohols to form carbamates.
Urea Formation: It can react with amines to form ureas.
Common reagents and conditions for these reactions include the use of carbonyldiimidazole as a coupling agent, often in the presence of a base to neutralize the byproducts. Major products formed from these reactions include amides, carbamates, and ureas .
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly for peptide synthesis and the formation of amides, carbamates, and ureas.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Carbonyldiimidazole acts as a coupling agent by facilitating the formation of amide bonds. The mechanism involves the activation of the carboxyl group of a carboxylic acid, which then reacts with an amine to form an amide bond. The imidazole groups in carbonyldiimidazole serve as leaving groups, making the reaction more efficient .
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other coupling agents such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. carbonyldiimidazole is unique in that it is easier to handle and avoids the use of thionyl chloride, which can cause side reactions. Similar compounds include:
- Dicyclohexylcarbodiimide
- N,N’-diisopropylcarbodiimide
- Phosgene
- Imidazole
Properties
IUPAC Name |
sodium;ethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFAFFYKLIBKDE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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